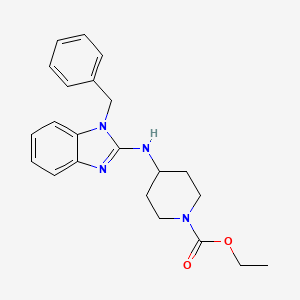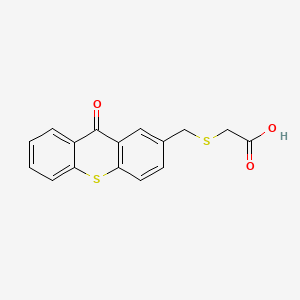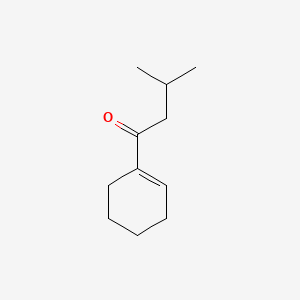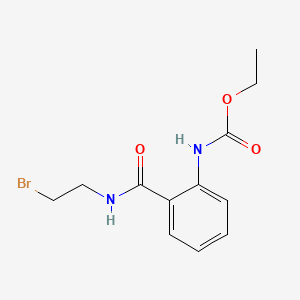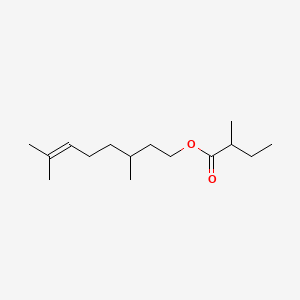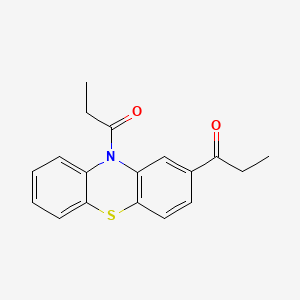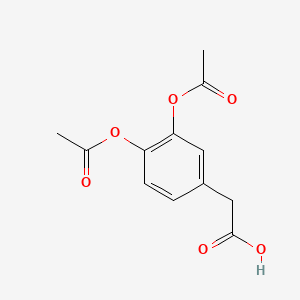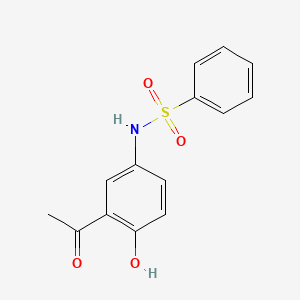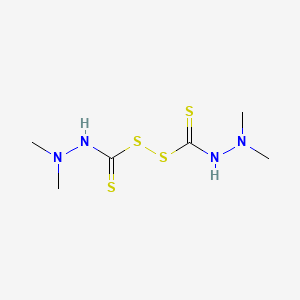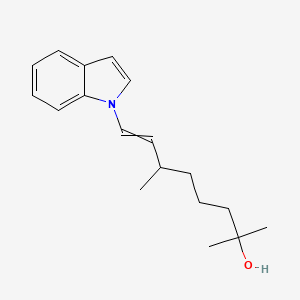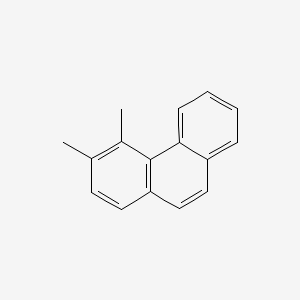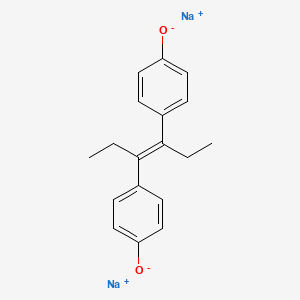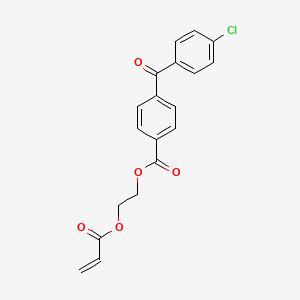
Uvecryl P 36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uvecryl P 36 is a synthetic organic compound with the molecular formula C19H15ClO5. It is characterized by the presence of a chlorobenzoyl group and a benzoate ester, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uvecryl P 36 typically involves the esterification of 4-(4-chlorobenzoyl)benzoic acid with 2-hydroxyethyl acrylate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Uvecryl P 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Uvecryl P 36 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive ester group.
Wirkmechanismus
The mechanism of action of Uvecryl P 36 involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways. The chlorobenzoyl group may enhance binding affinity to certain molecular targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Prop-2-enoyloxyethyl 4-(4-fluorobenzoyl)benzoate
- 2-Prop-2-enoyloxyethyl 4-(4-bromobenzoyl)benzoate
- 2-Prop-2-enoyloxyethyl 4-(4-methylbenzoyl)benzoate
Uniqueness
Uvecryl P 36 is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. The chlorine atom can participate in specific interactions, making this compound particularly useful in certain applications.
Eigenschaften
CAS-Nummer |
85340-63-2 |
|---|---|
Molekularformel |
C19H15ClO5 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
2-prop-2-enoyloxyethyl 4-(4-chlorobenzoyl)benzoate |
InChI |
InChI=1S/C19H15ClO5/c1-2-17(21)24-11-12-25-19(23)15-5-3-13(4-6-15)18(22)14-7-9-16(20)10-8-14/h2-10H,1,11-12H2 |
InChI-Schlüssel |
RBTZRUFZVIIWFA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


